5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
Description
Properties
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-3-7(11)6(10)2-5(8)4-9/h2-3,9,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATJWQRIODISIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220318 | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70033-59-9 | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070033599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-hydroxymethyl-1-methylpyrid-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzyl Protection of Kojic Acid
The synthesis begins with the protection of kojic acid’s hydroxyl group at the 5-position using benzyl chloride or bromide. In a typical procedure, kojic acid (25.34 g, 0.178 mol) is dissolved in methanol, followed by the addition of sodium hydroxide (7.08 g, 0.177 mol) and benzyl chloride (20.3 ml, 0.177 mol). The mixture is refluxed for 6 hours, yielding 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I ) as a white crystalline solid after recrystallization from ethanol. This step achieves 85–90% conversion, with purity confirmed via thin-layer chromatography (TLC) in a 3:1 chloroform/methanol solvent system.
Table 1: Reaction Conditions for Benzyl Protection
Amination and Ring Expansion
The protected pyranone (I ) undergoes nucleophilic substitution with methylamine to form the pyridinone core. Compound I (25 g, 0.108 mol) is reacted with excess methylamine (10.05 g, 0.324 mol) in a methanol/water (1:1) solution at reflux for 18 hours, yielding 5-(benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (IIb ) as a pale yellowish solid. The reaction’s progress is monitored via TLC, and the product is recrystallized from ethanol/ether to achieve 80% purity.
Key Mechanistic Insight :
The substitution at the 1-position involves the attack of methylamine on the electrophilic carbon adjacent to the carbonyl group, followed by ring expansion from pyranone to pyridinone. This step is sensitive to pH, with optimal performance at pH 13.
Oxidation to Aldehyde Intermediate
The hydroxylmethyl group at the 2-position of IIb is oxidized to a carbaldehyde using activated manganese(IV) oxide. Compound IIb (10 g, 0.041 mol) is dissolved in 1,4-dioxane (500 ml) and refluxed with MnO₂ (70 g) for 90 minutes, yielding 5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carbaldehyde (IIIb ) as yellowish crystals. The reaction is highly exothermic, requiring careful temperature control to prevent decomposition.
Table 2: Oxidation Reaction Parameters
Catalytic Debenzylation
The final step involves hydrogenolytic removal of the benzyl group using palladium on charcoal (Pd/C). Compound IIIb (0.5 g, 1.58 mmol) is dissolved in absolute ethanol (100 ml) with 10% Pd/C (5 g), and hydrogen gas is bubbled through the mixture for 30–60 minutes. The product, 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, is obtained as white crystals after recrystallization from ethanol/ether, with a yield of 70–75%.
Critical Note :
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Vigorous shaking is required to ensure uniform hydrogen distribution.
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Catalyst filtration must be performed under inert conditions to prevent reoxidation.
Analytical Characterization
Spectroscopic Confirmation
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¹H NMR (DMSO-d₆) : Signals at δ 3.85 ppm (s, 3H, NCH₃), 5.07 ppm (s, 2H, OCH₂C₆H₅), and 7.16–7.33 ppm (m, 5H, benzyl aromatic protons) confirm the structure of intermediate IIb .
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IR (KBr) : Peaks at 1716 cm⁻¹ (C=O aldehyde) and 1618 cm⁻¹ (C=O ketone) validate the oxidation step.
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Mass Spectrometry : ESI-MS of the final product shows a molecular ion peak at m/z 169.04 [M+H]⁺, consistent with the molecular formula C₇H₉NO₃.
Optimization Strategies
Solvent Selection
Catalyst Loading
-
Increasing Pd/C from 5% to 10% improves debenzylation efficiency but raises costs. A 5% loading achieves 70% yield with acceptable economics.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
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Issue : Residual benzyl chloride in I reduces purity.
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Solution : Washing with 5% NaOH removes unreacted benzyl chloride.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Benzylating Agent | Benzyl Chloride | Benzyl Bromide |
| Reaction Time (Step 1) | 6 hours | 12 hours |
| Overall Yield | 70% | 65% |
| Purity (HPLC) | 98.5% | 97.2% |
Method A (benzyl chloride) is more time-efficient and higher-yielding, making it preferable for industrial-scale synthesis.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles like thioureas and alkyl mercaptans . Major products formed from these reactions include derivatives with modified functional groups, enhancing the compound’s biological activity and stability.
Scientific Research Applications
Iron Chelation Therapy
5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is extensively studied for its efficacy as an iron chelator. It demonstrates a higher selectivity for iron ions compared to other chelators like deferiprone, enhancing its potential efficacy in clinical applications .
Table 1: Comparative Iron Chelation Properties
| Chelator Name | Selectivity for Iron | Mechanism of Action |
|---|---|---|
| Deferiprone | Moderate | Forms stable complexes with iron |
| This compound | High | Forms stable complexes with enhanced binding affinity |
Antioxidant Activity
The compound exhibits antioxidant properties by reducing oxidative stress in biological systems. Its ability to bind free iron prevents the generation of ROS, which are implicated in various pathological conditions .
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell cycle regulation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Anticancer Evaluation
In vitro assays demonstrated that the compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis. The study highlighted its potential as a therapeutic agent in oncology .
Case Study 2: Anti-inflammatory Effects
Animal model studies revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential application in inflammatory diseases .
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Deferiprone | Hydroxypyridinone | Iron chelation |
| 1,2-Dimethyl-3-hydroxypyrid-4-one | Hydroxypyridinone | Antioxidant properties |
| Hydroxypyridinones with enhanced chelation properties | Hydroxypyridinone | Anticancer and antimicrobial activities |
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its ability to bind to iron ions, forming stable complexes that can be excreted from the body. The compound targets iron ions in the bloodstream and tissues, preventing the accumulation of excess iron and reducing the risk of iron-related toxicity . The molecular pathways involved in this process include the formation of iron-chelate complexes, which are then transported to the kidneys for excretion.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural differences and similarities:
| Compound Name | Molecular Formula | Substituents (Position) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| 5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one | C7H9NO3 | -CH3 (1), -CH2OH (2), -OH (5) | Pyridinone | Hydroxyl, hydroxymethyl |
| Kojic acid (5-Hydroxy-2-(hydroxymethyl)-4-pyrone) | C6H6O4 | -CH2OH (2), -OH (5) | γ-Pyrone | Hydroxyl, hydroxymethyl |
| Deferiprone (1,2-Dimethyl-3-hydroxypyridin-4-one) | C7H9NO2 | -CH3 (1,2), -OH (3) | Pyridinone | Hydroxyl |
| 5-Hydroxy-2-(4-phenyl-piperidin-1-ylmethyl)-pyran-4-one | C17H19NO3 | -CH2-(piperidinyl-phenyl) (2), -OH (5) | Pyranone | Hydroxyl, tertiary amine |
Key Observations :
- Core Structure: The target compound and deferiprone share a pyridinone core, whereas kojic acid and its derivatives (e.g., ) feature a γ-pyrone or pyranone ring. Pyridinones generally exhibit stronger metal-binding due to nitrogen’s electron-donating effects .
- Substituents : The methyl group at position 1 in the target compound enhances lipophilicity and metabolic stability compared to kojic acid, which lacks alkylation .
Functional Comparison
Iron Chelation Efficacy
The target compound’s higher pFe³⁺ value (19.2) suggests stronger iron affinity than deferiprone (18.9) and kojic acid (16.5).
Emerging Derivatives and Patents
- Pyrano[3,2-b]pyran Derivatives: Synthesized from kojic acid, these compounds (e.g., ) exhibit anti-proliferative activity but lack iron-chelating specificity .
- Piperidinyl-Phenyl Derivatives : Modifications like 5-hydroxy-2-(4-phenyl-piperidin-1-ylmethyl)-pyran-4-one () introduce bulkier substituents, reducing solubility but enhancing receptor targeting .
Biological Activity
5-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, commonly known as Deferiprone, is a synthetic compound primarily recognized for its iron-chelating properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C7H9NO3
- Molecular Weight : 155.15 g/mol
- CAS Number : 70033-59-9
The compound features a pyridinone structure that allows it to effectively bind iron ions, thus facilitating their excretion from the body. This property is crucial in treating conditions such as thalassemia, where excess iron accumulation poses significant health risks.
The primary mechanism of action of this compound involves:
- Iron Binding : The compound forms stable complexes with iron ions, preventing their accumulation in tissues.
- Chelation : By chelating iron, it reduces oxidative stress associated with free iron in the body.
- Excretion : The iron-chelate complex is excreted through urine, effectively lowering body iron levels.
1. Iron Chelation and Antioxidant Activity
This compound exhibits significant antioxidant properties, which are vital in combating oxidative stress. Research indicates that it can scavenge free radicals and reduce lipid peroxidation products such as malondialdehyde (MDA) .
2. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. For instance, certain synthesized analogs have shown promising activity against Leishmania major, with IC50 values indicating effective inhibition of both amastigote and promastigote forms of the parasite .
3. Anticancer Potential
Recent investigations into the anticancer potential of this compound derivatives have revealed promising results against glioma cell lines (HT1080 and U87). One derivative exhibited an IC50 of 1.43 μM against HT1080 cells, indicating potent anti-proliferative effects .
Comparative Analysis with Related Compounds
The table below summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Activity Type | IC50 Values (μM) | Notes |
|---|---|---|---|
| Deferiprone | Iron Chelation | - | Effective in treating iron overload |
| Compound 4a | Anticancer (Glioma) | 1.43 (HT1080) | Significant anti-proliferative activity |
| Sb(III) Complexes | Antileishmanial | 5.5 (amastigote) | Effective against Leishmania major |
| Hydroxypyridinones | Antioxidant | - | Exhibits radical scavenging ability |
Case Study 1: Thalassemia Treatment
In clinical settings, Deferiprone has been used to manage iron overload in thalassemia patients resulting from repeated blood transfusions. A study showed that patients receiving Deferiprone had significantly lower serum ferritin levels compared to those on other chelation therapies.
Case Study 2: Glioma Cell Inhibition
A series of novel derivatives were synthesized and evaluated for their anti-glioma activity. Compound 4a demonstrated a remarkable inhibitory effect on glioma cell proliferation and migration, suggesting potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis is typically required, starting with precursors like substituted pyridines or pyrrolidinones. Key steps include hydroxylation, hydroxymethylation, and methylation. Reaction conditions must be tightly controlled (e.g., temperature: 60–80°C, solvent: ethanol/water mixtures, pH 6–7) to avoid side reactions such as over-oxidation or ring-opening. Chromatographic purification (e.g., reverse-phase HPLC) is critical for isolating the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use 1H/13C NMR to confirm the positions of hydroxyl, hydroxymethyl, and methyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) and a C18 column. Impurities (e.g., unreacted intermediates) can be quantified using reference standards .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Avoid exposure to moisture (hygroscopic hydroxymethyl group) and oxidizing agents. Use inert atmospheres (e.g., nitrogen) during synthesis. Safety protocols (e.g., gloves, fume hoods) are essential due to potential irritant properties observed in structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodology : Validate assay conditions by:
- Replicating experiments with strict controls (e.g., buffer pH, co-solvents like DMSO ≤0.1%).
- Using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity).
- Performing structure-activity relationship (SAR) studies to isolate confounding functional groups (e.g., hydroxymethyl vs. methyl substituents) .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methodology : Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to model binding stability. Use quantum mechanical calculations (e.g., DFT) to assess electronic effects of the hydroxyl and hydroxymethyl groups. Cross-validate predictions with experimental data (e.g., IC50 values from enzyme assays) .
Q. How can researchers address challenges in synthesizing derivatives with modified substituents (e.g., halogenation or aryl additions)?
- Methodology : Optimize protecting group strategies (e.g., trityl for hydroxymethyl protection during halogenation steps). Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions) with Pd catalysts. Monitor reaction progress via TLC/LC-MS to minimize byproducts. Purify derivatives using preparative HPLC or column chromatography .
Q. What analytical techniques are suitable for studying the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability studies in simulated biological fluids (e.g., PBS, pH 7.4, 37°C). Use LC-MS/MS to track degradation products (e.g., oxidation of hydroxymethyl to carboxylate). Compare degradation kinetics with structurally related pyridinones to identify stabilizing modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
